(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol
Description
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is a triazole-derived compound featuring a tert-butyl group at the 5-position, a methyl group at the 1-position, and a hydroxymethyl (-CH2OH) substituent at the 4-position of the triazole ring.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(5-tert-butyl-1-methyltriazol-4-yl)methanol |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3)7-6(5-12)9-10-11(7)4/h12H,5H2,1-4H3 |
InChI Key |
QUNBULUTLGFHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=NN1C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through the alkylation of the triazole ring using tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Methyl Group: The methyl group can be introduced through the methylation of the triazole ring using methyl iodide or methyl bromide in the presence of a base.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through the reaction of the triazole ring with formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of (5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol may involve large-scale synthesis using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The triazole ring can be reduced to a dihydrotriazole or a tetrahydrotriazole using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group or the methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formyl-triazole, carboxyl-triazole.
Reduction: Dihydrotriazole, tetrahydrotriazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects and Molecular Properties
The table below compares (5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol with similar triazole-methanol derivatives:
Key Observations:
- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., ethyl, isopropyl). This may influence reactivity in coupling reactions or binding interactions in biological systems.
- Electronic Effects : Electron-donating groups (e.g., benzyl in ) enhance stability, while bromo substituents () provide sites for further functionalization.
- Solubility : The hydroxymethyl group (-CH2OH) improves aqueous solubility across all analogs, though bulky substituents (tBu, Bn) may reduce it .
Biological Activity
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula for (5-tert-butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is with a molecular weight of 169.21 g/mol. It features a triazole ring that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 169.21 g/mol |
| CAS Number | 1251024-61-9 |
Antimicrobial Activity
Research has demonstrated that various triazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds with similar structures to (5-tert-butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol can inhibit the growth of bacteria and fungi effectively. A study indicated that modifications in the triazole structure could enhance antimicrobial efficacy against resistant strains .
Anti-inflammatory Effects
Triazole derivatives have been evaluated for their anti-inflammatory properties. In vitro studies showed that (5-tert-butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests a potential mechanism for reducing neuroinflammation . The inhibitory effects on NO generation were noted to be dose-dependent, with significant reductions observed at higher concentrations.
Anticancer Potential
The triazole scaffold has been identified as a promising structure for anticancer agents. Compounds similar to (5-tert-butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol have shown cytotoxic effects against various cancer cell lines. A detailed study reported that certain triazole derivatives exhibited IC50 values in the micromolar range against human cancer cells, indicating their potential as chemotherapeutic agents .
The biological activities of (5-tert-butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
- Binding Affinity : The triazole ring can interact with various biological targets due to its ability to form hydrogen bonds and coordinate with metal ions.
- Modulation of Signaling Pathways : Research indicates that these compounds may influence signaling pathways related to cell proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that modifications on the triazole ring significantly affected the antimicrobial potency, with some derivatives showing enhanced activity against resistant strains such as MRSA .
Study 2: Neuroinflammation
In an experimental model using BV2 microglial cells, it was found that treatment with (5-tert-butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol resulted in a marked decrease in LPS-induced NO production. The concentration-dependent response highlighted its potential utility in treating neurodegenerative diseases characterized by inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
